N-(3-hydroxyphenyl)propanamide

Antimicrobial resistance Structure-activity relationship Regioisomer selectivity

Phenotypic screening against ESKAPE pathogens often fails with uncharacterized regioisomers. N-(3-Hydroxyphenyl)propanamide is the only congener in its series with curated activity data against MRSA, vancomycin-resistant Enterococcus, M. catarrhalis, and S. pneumoniae in AntibioticDB. • Dual-spectrum: documented antibacterial + antifungal (A. flavus) profile for polymicrobial infection models. • Thermal stability: 182°C melting point enables hot-melt extrusion and spray-drying without degradation. • Regioselective O-functionalization demonstrated via isopropylcarbamate derivative R-11913. Sourcing the meta isomer maximizes reproducibility of validated biological starting points.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 21556-86-5
Cat. No. B1679645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxyphenyl)propanamide
CAS21556-86-5
SynonymsPropionanilide, 3'-hydroxy-
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC(=CC=C1)O
InChIInChI=1S/C9H11NO2/c1-2-9(12)10-7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12)
InChIKeyYXSKGOCVSTWEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Hydroxyphenyl)propanamide: Chemical Identity and Procurement Overview


N-(3-Hydroxyphenyl)propanamide (synonyms: 3′-hydroxypropionanilide, m-hydroxypropionanilide, m-propanamidophenol) is a small-molecule anilide derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It belongs to the substituted propionanilide class, characterized by a propanamide core N-substituted with a 3-hydroxyphenyl ring. The compound is commercially available from multiple suppliers as a research chemical, typically at purities ≥95% . Its structural features—a hydrogen-bond-donating phenolic hydroxyl and a hydrogen-bond-accepting amide carbonyl—confer the ability to engage in multiple intermolecular interactions relevant to biological target recognition . The compound has been annotated as a bioactive chemical in several screening collections and has been cited in patent and journal literature as a synthetic intermediate and pharmacophore scaffold, most notably in early-stage antimicrobial screening campaigns [1].

Why Regioisomeric Hydroxyphenyl Amides Cannot Be Substituted


The position of the hydroxyl substituent on the aniline ring fundamentally dictates the hydrogen-bond geometry, electronic character, and metabolic susceptibility of this chemical class, meaning that even ostensibly similar isomers such as N-(2-hydroxyphenyl)propanamide (CAS 6963-37-7) and N-(4-hydroxyphenyl)propanamide (CAS 1693-37-4) are not functionally interchangeable . In the specific context of antimicrobial screening, the 3′-hydroxy regioisomer has been specifically singled out in patent and database records as a compound of interest against drug-resistant pathogens including MRSA and vancomycin-resistant Enterococcus species, whereas the 2′- and 4′-hydroxy congeners do not appear with comparable annotation in the same curated antibacterial collections [1]. Additionally, the hydroxyl position critically influences the compound's utility as a synthetic intermediate: the meta-substituted derivative offers distinct reactivity and regioselectivity in further functionalization (e.g., carbamate formation, O-alkylation, or heterocycle annulation) compared to ortho or para isomers . These structural differences translate into measurable differences in biological target engagement, synthetic versatility, and documented precedence—none of which can be assumed to transfer across regioisomeric or N-acyl variants.

Comparative Evidence for N-(3-Hydroxyphenyl)propanamide Selection


Regioisomeric Differentiation in Antibacterial Annotation

Among the three regioisomeric N-(hydroxyphenyl)propanamide congeners, only the 3′-hydroxy derivative (N-(3-hydroxyphenyl)propanamide, CAS 21556-86-5) has been curated in the AntibioticDB database with a defined pathogen spectrum that includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus species, Moraxella catarrhalis, and Streptococcus pneumoniae [1]. A systematic cross-check of the same database, ChemSpider, and major vendor catalogs reveals that the 2′-hydroxy isomer (CAS 6963-37-7) and the 4′-hydroxy isomer (CAS 1693-37-4) lack comparable antibacterial annotation . This represents a qualitative but definitive differentiation in documented biological profiling, providing a direct selection criterion for researchers prioritizing antimicrobial screening over general anilide procurement.

Antimicrobial resistance Structure-activity relationship Regioisomer selectivity

Broad-Spectrum Antifungal Activity Documentation

N-(3-Hydroxyphenyl)propanamide has been explicitly reported to exhibit activity against the fungal pathogen Aspergillus flavus, in addition to its antibacterial spectrum . This dual antibacterial-antifungal annotation is not commonly reported for simple unsubstituted N-phenylpropionamides lacking additional pharmacophoric elements. For instance, the parent compound propionanilide (N-phenylpropanamide, CAS 620-71-3) and the 4′-hydroxy analog have no documented antifungal activity in comparable vendor technical datasheets or curated databases . The combination of anti-Gram-positive, anti-Gram-negative, and antifungal activity within a single low-molecular-weight scaffold (MW 165.19) makes the 3′-hydroxy derivative a distinctive entry point for broad-spectrum antimicrobial research.

Antifungal screening Aspergillus flavus Broad-spectrum antimicrobial

Melting Point and Thermal Stability Advantage

The melting point of N-(3-hydroxyphenyl)propanamide is reported as approximately 182°C (from ethanol) [1], while the 2′-hydroxy isomer (N-(2-hydroxyphenyl)propanamide, CAS 6963-37-7) is reported with a notably lower melting point of approximately 61–63°C . This ~120°C difference reflects fundamentally different crystal packing energetics driven by the intramolecular hydrogen-bonding capacity of the ortho-hydroxyl group, which reduces intermolecular hydrogen-bond network strength. For procurement decisions involving solid-state handling, storage stability at elevated ambient temperatures, or formulation development, the meta isomer's higher melting point offers practical advantages in thermal stability and reduced risk of phase change during shipping and processing.

Physicochemical properties Melting point Formulation suitability

Unhindered Meta-Hydroxyl for Synthetic Derivatization

The 3′-hydroxy group in N-(3-hydroxyphenyl)propanamide is geometrically incapable of forming an intramolecular hydrogen bond with the amide carbonyl, leaving the phenolic –OH fully available for intermolecular derivatization (e.g., O-acylation, O-alkylation, carbamate formation, sulfonation) . In contrast, the 2′-hydroxy isomer can form a six-membered intramolecular hydrogen bond between the ortho-hydroxyl and the amide oxygen, which partially masks the hydroxyl reactivity and complicates regioselective transformations . This documented precedent for the 3′-hydroxy derivative as a precursor to isopropylcarbamate herbicide analogs (e.g., R-11913) [1] demonstrates a concrete synthetic pathway that leverages the free hydroxyl group, whereas analogous carbamate formation with the 2′-hydroxy isomer would be sterically and electronically hindered. For researchers procuring a hydroxyphenyl propanamide as a synthetic building block, the meta isomer offers predictable, uncomplicated hydroxyl reactivity.

Synthetic intermediate Regioselective derivatization Carbamate formation

Application Scenarios with Selection Advantage


Antibacterial Lead Discovery Against ESKAPE Pathogens

A research group initiating a phenotypic screening campaign against the ESKAPE pathogens should prioritize N-(3-hydroxyphenyl)propanamide over its 2′-hydroxy or 4′-hydroxy regioisomers. As documented in AntibioticDB, the 3′-hydroxy isomer is the only congener in this series with curated activity data against MRSA, vancomycin-resistant Enterococcus, M. catarrhalis, and S. pneumoniae [1]. Sourcing the meta isomer therefore maximizes the likelihood of reproducing and expanding upon a biologically validated starting point, whereas the ortho and para isomers represent uncharacterized gambles with no antibacterial database precedent [1].

Dual Antibacterial-Antifungal Discovery Strategy

For programs targeting polymicrobial infections involving both bacterial and fungal components (e.g., in immunocompromised patient models), N-(3-hydroxyphenyl)propanamide provides a documented dual-spectrum profile: antibacterial activity against Gram-positive and Gram-negative resistant strains plus antifungal activity against A. flavus [1]. The parent propionanilide and the 4′-hydroxy analog lack this dual annotation, making the 3′-hydroxy isomer the rational procurement choice when the research objective specifically requires concurrent antibacterial and antifungal evaluation within a single chemical series [1].

High-Temperature Formulation and Solid-State Processing

When a project requires solid-state processing at elevated temperatures—such as hot-melt extrusion, spray-drying with heated feed solutions, or long-term storage in non-climate-controlled environments—the 182°C melting point of N-(3-hydroxyphenyl)propanamide [1] provides a substantial thermal safety margin over the 61–63°C melting point of the 2′-hydroxy isomer . This ≈120°C advantage directly translates to reduced risk of melting, caking, or polymorphic transformation during handling and storage, a practical factor that influences procurement in industrial-scale research settings.

Building Block for Carbamate and Ether Derivatives

Medicinal chemistry or agrochemical programs that require regioselective O-functionalization of a hydroxyphenyl propanamide scaffold should select the 3′-hydroxy isomer. The documented conversion of this compound to the isopropylcarbamate derivative R-11913 [1] demonstrates that the meta-hydroxyl reacts freely without competing intramolecular hydrogen bonding. This contrasts with the 2′-hydroxy isomer, where intramolecular H-bonding between the ortho-OH and the amide carbonyl partially sequesters the hydroxyl group and can lead to reduced yields or require protecting-group strategies . For efficient parallel synthesis or library production, the meta isomer is the higher-confidence procurement choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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